molecular formula C21H35N3O2 B15060094 tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15060094
M. Wt: 361.5 g/mol
InChI Key: FLDZYMYCWPJIKH-UHFFFAOYSA-N
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Description

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with a molecular weight of 361.5 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .

Preparation Methods

The synthesis of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects .

Comparison with Similar Compounds

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity and selectivity, which make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-(2-methylpropyl)-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H35N3O2/c1-15(2)14-24(20(25)26-21(5,6)7)19-11-10-17(13-22-19)18-9-8-12-23(18)16(3)4/h10-11,13,15-16,18H,8-9,12,14H2,1-7H3

InChI Key

FLDZYMYCWPJIKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=NC=C(C=C1)C2CCCN2C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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